1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-chloro-3-methylbenzoic acid with pyrrolidine-2,5-dione. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1-[(3-Chloro-4-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(4,5-Difluoro-2-methylbenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(4-Chloro-phenyl)pyrrolidine-2,5-dione]
Comparison: 1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
541527-99-5 |
---|---|
Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chloro-3-methylbenzoate |
InChI |
InChI=1S/C12H10ClNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
InChI Key |
NVBXTSOUFDARHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.